molecular formula C18H24ClN3O5 B2743692 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351663-80-3

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2743692
CAS No.: 1351663-80-3
M. Wt: 397.86
InChI Key: LKNVVUGQGDRBOL-WGCWOXMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C18H24ClN3O5. The compound incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and occupies a unique place in natural and synthetic organic chemistry .

Scientific Research Applications

DNA Interaction Studies

The structure of this compound, with its benzodioxolyl group, suggests potential applications in studying DNA interactions. Compounds with benzodioxolyl groups, similar to Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains, allowing for the analysis of chromosomal and nuclear structures in cell biology research (Issar & Kakkar, 2013).

Antimicrobial and Antitumor Applications

The presence of a piperazine moiety suggests antimicrobial and antitumor properties. Piperazine derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial and antitumor effects. The structural flexibility of piperazine as a core scaffold allows for the development of compounds with potent pharmacological activity, indicating its utility in rational drug design (Girase et al., 2020). Moreover, the compound's potential as an antimicrobial scaffold has been highlighted in the context of benzoxazinoids, which exhibit antimicrobial activity and can serve as models for designing new antimicrobial agents (de Bruijn et al., 2018).

Drug Development and Pharmacological Research

The compound's structure is indicative of potential use in drug development, particularly in areas targeting neurological disorders or cancer. Piperazine derivatives, like the one described, are known for their versatility in medicinal chemistry, being central to the design of several marketed drugs with diverse pharmacological actions. This versatility underscores the potential of such compounds in drug discovery and development processes, where modifications to the piperazine nucleus can lead to significant differences in medicinal efficacy and pharmacokinetic properties (Rathi et al., 2016).

Properties

IUPAC Name

methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5.ClH/c1-24-18(23)21-10-8-20(9-11-21)7-6-19-17(22)5-3-14-2-4-15-16(12-14)26-13-25-15;/h2-5,12H,6-11,13H2,1H3,(H,19,22);1H/b5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNVVUGQGDRBOL-WGCWOXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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